

An In-depth Technical Guide on Lattice Spacing in Silver-Cadmium Solid Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium;silver

Cat. No.: B14575354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structural changes that occur in silver-cadmium (Ag-Cd) solid solutions, with a primary focus on the variation of lattice spacing with composition. The addition of cadmium atoms to the face-centered cubic (FCC) lattice of silver results in a systematic expansion of the unit cell, a phenomenon governed by the principles of solid solution formation and atomic size differences. This guide summarizes key experimental findings, outlines the methodologies used for their determination, and visually represents the fundamental relationships and processes involved.

Quantitative Data on Lattice Spacing

The lattice parameter of silver-cadmium alloys exhibits a near-linear relationship with the atomic percentage of cadmium, a behavior consistent with Vegard's Law. This law posits that the lattice parameter of a substitutional solid solution is approximately a weighted average of the lattice parameters of the constituent elements. However, slight deviations from this linearity are observed, particularly at higher cadmium concentrations, which can be attributed to factors such as electronic interactions and lattice strain.

The following table summarizes the experimentally determined lattice parameters for α -phase (FCC) silver-cadmium solid solutions at various compositions.

Atomic Percent Cadmium (at. % Cd)	Lattice Parameter (Å)
0.00	4.0773
9.82	4.1032
18.23	4.1264
28.15	4.1554
34.79	4.1748
38.35	4.1852

Data sourced from Henderson, B., & Raynor, G. V. (1962). The lattice spacings of the binary silver-cadmium system. *Journal of the Institute of Metals*, 90, 484-486.

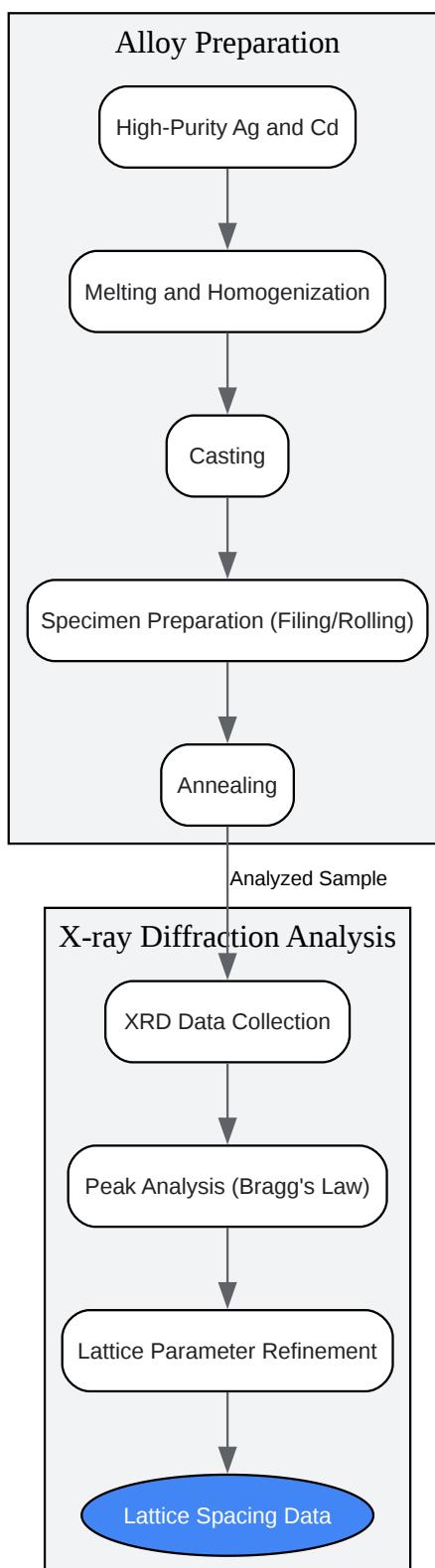
Experimental Protocols

The determination of lattice spacing in silver-cadmium alloys is primarily achieved through X-ray diffraction (XRD) techniques. The following sections detail the typical experimental procedures employed in such studies.

Alloy Preparation

- Material Procurement: High-purity silver (typically 99.99% or higher) and cadmium are used as starting materials.
- Melting and Homogenization: Weighed quantities of silver and cadmium are melted together in a sealed, inert atmosphere (e.g., argon) or vacuum to prevent oxidation. The melting is often carried out in a graphite or alumina crucible using an induction or resistance furnace. To ensure a homogeneous distribution of cadmium within the silver matrix, the molten alloy is held at a temperature above the liquidus line for an extended period and may be mechanically stirred.
- Casting and Specimen Preparation: The homogenized alloy is then cast into a suitable shape, such as an ingot. For XRD analysis, the ingot is typically cold-worked (e.g., by filing or rolling) to produce a fine powder or a flat, stress-relieved surface.

- Annealing: The prepared specimens are annealed at an elevated temperature (e.g., 600°C) for a prolonged duration (e.g., several days) in a vacuum or inert atmosphere. This process relieves internal stresses induced during cold-working and promotes a uniform solid solution. The specimens are then slowly cooled to room temperature.

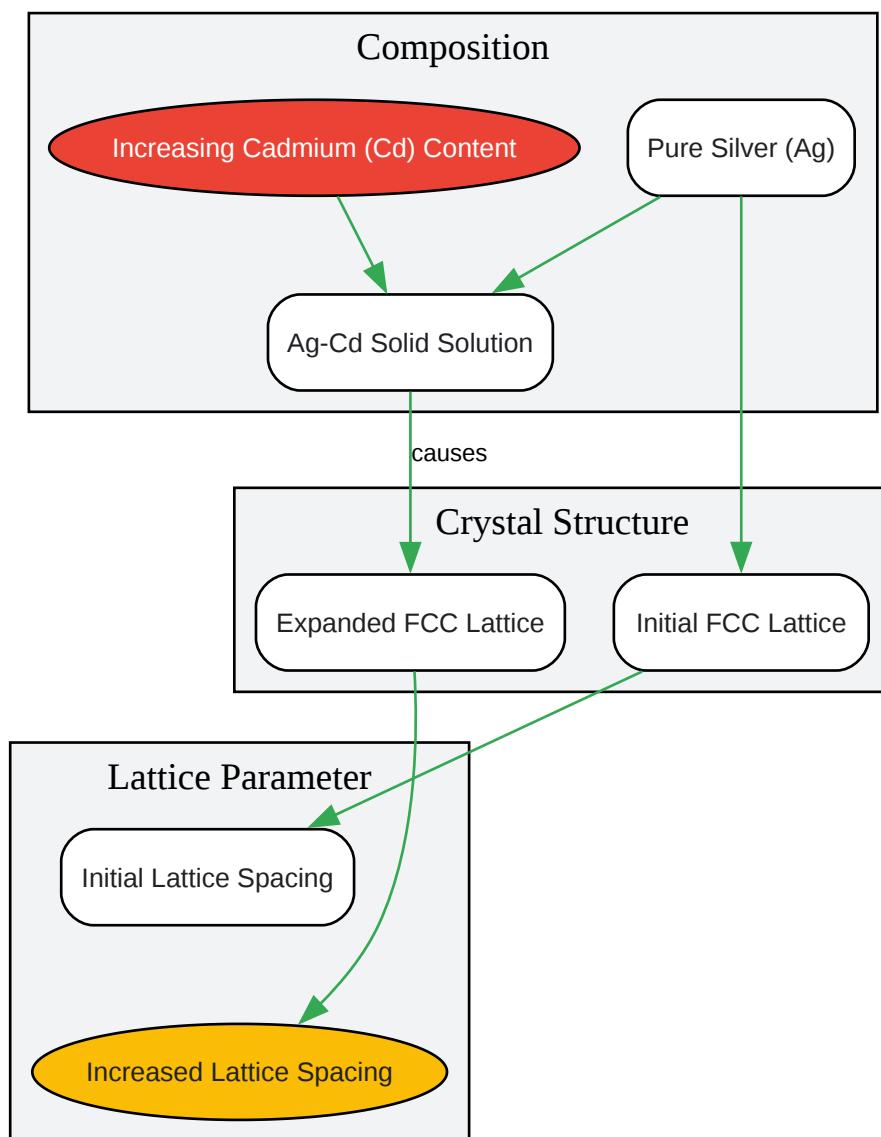

X-ray Diffraction Analysis

- Instrument Setup: A powder X-ray diffractometer equipped with a copper (Cu K α) or other suitable X-ray source is used. The instrument is calibrated using a standard reference material (e.g., silicon powder).
- Data Collection: The powdered or solid specimen is mounted on a sample holder. The X-ray beam is directed onto the sample, and the diffracted X-rays are detected by a scintillation counter or a position-sensitive detector. The detector scans through a range of 2 θ angles to record the diffraction pattern, which consists of peaks at specific angles corresponding to constructive interference from the crystal lattice planes.
- Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the interplanar spacing (d-spacing) for various crystallographic planes (hkl) using Bragg's Law: $n\lambda = 2d \sin(\theta)$. For a face-centered cubic (FCC) structure, the lattice parameter 'a' is related to the d-spacing by the equation: $a = d * \sqrt{h^2 + k^2 + l^2}$. To obtain a precise value of the lattice parameter, a least-squares refinement method is often employed using the data from multiple diffraction peaks. The Nelson-Riley extrapolation function is commonly used to minimize systematic errors.

Visualizations

Experimental Workflow for Lattice Spacing Determination

The following diagram illustrates the typical workflow for the experimental determination of lattice spacing in silver-cadmium alloys.



[Click to download full resolution via product page](#)

Experimental workflow for lattice spacing determination.

Relationship Between Cadmium Content and Lattice Spacing

This diagram illustrates the direct relationship between the increasing atomic percentage of cadmium and the corresponding increase in the lattice spacing of the silver-cadmium solid solution, a trend that aligns with Vegard's Law.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide on Lattice Spacing in Silver-Cadmium Solid Solutions]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14575354#lattice-spacing-in-silver-cadmium-solid-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com